3-bromo-N-(4-chlorobenzyl)benzamide

Beschreibung

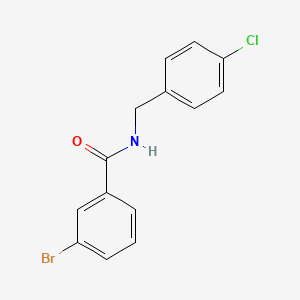

3-Bromo-N-(4-chlorobenzyl)benzamide (CAS 6116-49-0) is a halogenated benzamide derivative with the molecular formula C₁₄H₁₁BrClNO and a molecular weight of 324.60 g/mol . Structurally, it consists of a benzamide core substituted with a bromine atom at the 3-position of the benzene ring and a 4-chlorobenzyl group attached to the amide nitrogen (Figure 1). Key physicochemical properties include a high melting point (463.2°C), density of 1.484 g/cm³, and low water solubility, as inferred from its vapor pressure (9.28 × 10⁻⁹ mmHg at 25°C) . The compound is synthesized via reactions involving 3-bromobenzoyl chloride and 4-chlorobenzylamine, yielding a white crystalline powder with 99% purity .

Eigenschaften

IUPAC Name |

3-bromo-N-[(4-chlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQBTGSVGGHREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976671 | |

| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6116-49-0 | |

| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-chlorobenzyl)benzamide typically involves the following steps:

Amidation: The brominated benzene derivative is then reacted with 4-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 3-bromo-N-(4-chlorobenzyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents under mild conditions.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-bromo-N-(4-chlorobenzyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties, making it a candidate for further pharmacological studies .

Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a building block for functionalized materials .

Wirkmechanismus

The mechanism by which 3-bromo-N-(4-chlorobenzyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorobenzyl groups can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-N-(4-chlorobenzyl)benzamide are best understood through comparisons with analogous benzamide derivatives. Below is an analysis of its distinguishing features relative to key analogs:

Substituent Effects on Reactivity and Electronic Properties

- 4-Bromo-N-(2-nitrophenyl)benzamide (): This compound features a nitro group at the 2-position of the aniline ring, which introduces strong electron-withdrawing effects.

- 3-Chloro-N-(2-fluorophenyl)benzamide () : Substitution with fluorine (electron-withdrawing) and chlorine alters the electronic profile compared to the bromine and chlorobenzyl in the title compound. Bromine’s larger atomic radius may enhance halogen bonding in crystal packing .

Structural Variations and Conformational Flexibility

- 2-Amino-3-chloro-N-(4-chlorobenzyl)benzamide (6c, ): The presence of an amino group at the 2-position increases hydrogen-bonding capacity and aqueous solubility compared to the bromine-substituted title compound. The amino group also enhances reactivity in nucleophilic reactions .

Physicochemical Properties

A comparative analysis of thermal and solubility properties is summarized in Table 1:

Crystallographic and Packing Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.